molecular formula C12H17N5O4S B2665744 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2034459-95-3

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide

Numéro de catalogue: B2665744
Numéro CAS: 2034459-95-3
Poids moléculaire: 327.36
Clé InChI: JNFSBAHOFJHBEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide (CAS 2034226-67-8) is a high-quality synthetic reference standard of a complex heterocyclic compound, characterized by a molecular formula of C15H23N5O4S and a molecular weight of 369.44 g/mol . This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique hybrid structure, which incorporates both an imidazole-sulfonamide moiety and a 1,2,4-oxadiazole ring system. Compounds featuring the 1,2,4-oxadiazole heterocycle are extensively researched for their broad spectrum of pharmacological activities, including potential as anticancer agents and antimicrobials . The imidazole and sulfonamide functional groups are well-established pharmacophores in medicinal chemistry. Sulfonamides, in particular, represent a critical class of synthetic antibacterial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby disrupting folate synthesis . The specific spatial orientation and properties of this molecule, including a topological polar surface area of 121 Ų, make it a valuable scaffold for investigating novel biological mechanisms and structure-activity relationships (SAR) . It is suited for use in various research applications, including but not limited to, in vitro biological screening, hit-to-lead optimization, enzymatic assays, and as an analytical standard for quality control. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Propriétés

IUPAC Name

1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4S/c1-17-7-11(13-8-17)22(18,19)14-6-10-15-12(16-21-10)9-2-4-20-5-3-9/h7-9,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFSBAHOFJHBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole intermediates. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives. The final step involves the sulfonation of the imidazole ring, followed by the coupling of the oxadiazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an imidazole ring, oxadiazole moiety, and sulfonamide functional group. These structural features contribute to its biological activity, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide. For instance, compounds containing the 1,2,4-oxadiazole structure have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A notable study demonstrated that certain oxadiazole derivatives exhibited nanomolar to picomolar inhibition against cancer-related CAs (hCA IX and XII) .

Antimicrobial Properties

The imidazole component of the compound has been associated with broad-spectrum antimicrobial activity. Research indicates that imidazole derivatives can effectively combat various bacterial strains. The incorporation of the oxadiazole moiety enhances this activity by improving the binding affinity to bacterial targets .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, making compounds like 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide promising candidates for developing anti-inflammatory agents .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in Pharmaceuticals evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases. The most active compound demonstrated potent inhibition at low concentrations against hCA IX and II, indicating potential use in cancer therapy .

CompoundK_i (hCA IX)K_i (hCA II)
16a89 pM0.75 nM
16bTBDTBD

Case Study 2: Antimicrobial Activity Evaluation

Another research focused on the synthesis of novel imidazole derivatives showed promising results against several pathogenic bacteria. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity .

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20

Mécanisme D'action

The mechanism of action of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The oxadiazole ring may interact with biological membranes, altering their permeability. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and structurally related analogs from the literature:

Compound Name / ID Core Structure Key Substituents Notable Properties/Data Reference
Target Compound : 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide 1,2,4-oxadiazole + imidazole - 3-position: Oxan-4-yl (tetrahydropyran)
- 5-position: Methylimidazole-sulfonamide
Hypothesized enhanced solubility and metabolic stability due to oxan-4-yl and sulfonamide N/A
Compound 116 () Benzimidazole + 1,2,4-oxadiazole - 3-position: (Methylthio)methyl
- Piperidinyl-phenethyl linkage
Yield: 51%; m.p. 66–68°C; characterized by NMR and LC-MS
Compound 117 () Benzimidazole + 1,2,4-oxadiazole - 3-position: (Dimethylamino)methyl Yield: 53%; m.p. 119–120°C; higher polarity than 116
Compound 69 () Benzimidazole + 1,2,4-oxadiazole - 3-position: Trifluoromethyl Yield: 66%; trifluoromethyl enhances lipophilicity and metabolic resistance
Compound 9f () Benzimidazole + 1,2,4-triazole - 5-position: 4-Nitrophenyl
- Triazole core
m/z: 335.11; nitro group may confer electron-withdrawing effects
Compound I () Benzoxadiazole + triazole - Benzoxadiazole core with triazole linkage Designed for spectroscopic studies; lacks sulfonamide functionality

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: The oxan-4-yl group in the target compound likely improves solubility compared to the trifluoromethyl (Compound 69) or methylthio (Compound 116) groups, which are more lipophilic . The sulfonamide group distinguishes the target from analogs like Compounds 9f–9i (), which feature nitro or methoxy substituents.

Synthetic Yields and Characterization: Compounds 116 and 117 () were synthesized in moderate yields (51–53%), similar to the trifluoromethyl analog (Compound 69, 66% yield).

Heterocycle Core Variations :

  • The 1,2,4-oxadiazole core in the target compound contrasts with the 1,2,4-triazole in Compounds 9f–9i (). Oxadiazoles generally exhibit greater chemical stability, while triazoles offer more hydrogen-bonding sites .
  • The benzoxadiazole derivative (Compound I, ) prioritizes spectroscopic utility over bioactivity, unlike the target compound’s pharmacologically oriented design .

Biological Implications (Inferred) :

  • The trifluoromethyl group in Compound 69 () is a common bioisostere for enhancing metabolic stability and membrane permeability, whereas the target’s oxan-4-yl may balance solubility and passive diffusion .
  • The absence of a piperidinyl-phenethyl chain (as in Compounds 116/117) in the target compound suggests a divergent pharmacological profile, possibly favoring enzyme inhibition over receptor modulation .

Activité Biologique

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 306.37 g/mol

The structure features an imidazole ring, which is known for its diverse biological activities, and an oxadiazole moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxadiazole moieties exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that derivatives of imidazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency.

CompoundTarget BacteriaMIC (µg/mL)
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamideS. aureus≤0.25
1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamideE. coli≤0.5

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain imidazole-based compounds to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and C6 (glioma) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell LineIC₅₀ (µM)
HepG215
C612

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a similar imidazole derivative against drug-resistant bacterial infections in patients. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : Another study focused on the use of imidazole derivatives in combination with conventional chemotherapy agents. The results showed enhanced efficacy and reduced side effects in patients with advanced-stage cancers.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate the final product.
  • Reaction yields depend on stoichiometric ratios and moisture control to prevent hydrolysis of the sulfonyl chloride .

How can researchers resolve conflicting spectroscopic data when characterizing this compound?

Advanced
Conflicts in NMR or IR data often arise due to:

  • Tautomerism in the oxadiazole ring : Use 2D NMR (¹H-¹³C HSQC, NOESY) to confirm spatial arrangements and hydrogen bonding patterns.
  • Solvent-induced shifts : Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-specific artifacts .
  • Computational validation : Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and cross-validate experimental data .

Example :
In , conflicting NOE signals in triazole derivatives were resolved using molecular docking simulations to confirm spatial orientations.

Which analytical techniques are critical for structural confirmation?

Q. Basic

Technique Purpose Key Data Points
¹H/¹³C NMR Confirm connectivity and substituent positionsImidazole C-H (~7.5–8.5 ppm), sulfonamide S=O (135–140 ppm in ¹³C)
IR Spectroscopy Identify functional groupsS=O stretches (~1150–1300 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹)
Elemental Analysis Verify purity and stoichiometry%C, %H, %N within ±0.3% of theoretical values
Mass Spectrometry Confirm molecular ion[M+H]⁺ peak matching molecular weight (e.g., 342.3 g/mol)

What strategies minimize hydrolysis during sulfonyl chloride synthesis?

Q. Advanced

  • Temperature control : Maintain reaction temperatures below 10°C to suppress side reactions .
  • Inert atmosphere : Use N₂/Ar to exclude moisture, which accelerates hydrolysis .
  • Anhydrous solvents : Pre-dry DMF or dichloromethane with molecular sieves.
  • Rapid workup : Quench reactions immediately after completion and isolate intermediates via vacuum distillation or cold filtration .

Case Study :
In , hydrolysis of 1-methylimidazole-4-sulfonyl chloride was reduced to <5% by conducting the reaction under N₂ at 5°C.

How should safety protocols be designed for handling intermediates?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride protocols) .
  • Ventilation : Use fume hoods when working with volatile solvents (DMF, chlorinated reagents).
  • First aid : Immediate rinsing with water for skin/eye exposure; activated charcoal for accidental ingestion .

How to design a structure-activity relationship (SAR) study for pharmacological potential?

Q. Advanced

Vary substituents : Modify the oxan-4-yl group (e.g., cyclohexyl, adamantyl) to assess steric/electronic effects on target binding .

In vitro assays : Test inhibition of enzymes (e.g., carbonic anhydrase) or receptors linked to disease pathways .

Computational docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., triazole-containing sulfonamides in showed enhanced kinase inhibition).

In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent studies.

Example :
highlights Opiranserin, a related oxadiazole-sulfonamide, as a template for neuroprotective SAR studies.

How can contradictory biological activity data be analyzed?

Q. Advanced

  • Dose-response curves : Replicate assays at multiple concentrations to identify non-linear effects.
  • Cellular context : Compare activity across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends across structurally analogous sulfonamides .

Case Study :
In , sulfonamide derivatives showed variable anticancer activity due to differential cell-membrane permeability, resolved via logP measurements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.